Yuccoside C

Description

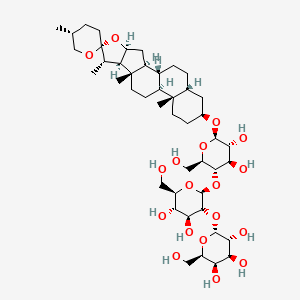

Yuccoside C is a steroidal saponin isolated from Yucca filamentosa, a plant native to North America and naturalized in Europe. It belongs to the spirostane steroid class, with the molecular formula C₂₇H₄₆O₁₁ and a molecular weight of 1,065.211 . Key properties include:

- CAS Number: 55750-39-5

- Physical Properties: Melting point of 292–294°C, specific rotation [α]D = -40 (c = 1.0 in pyridine) .

- Biological Activity: Demonstrates hypnotic effects and induces drug resistance in mice at 20 mg/kg via intraperitoneal injection .

This compound is structurally characterized by a spirostane backbone with hydroxyl groups at positions 3, 22, and 26, and glycosylation patterns that influence its solubility and bioactivity . Its role in plant cold stress adaptation has been observed in Camellia weiningensis, where it is downregulated under freezing stress (-4°C), suggesting context-dependent metabolic responses .

Properties

CAS No. |

55826-88-5 |

|---|---|

Molecular Formula |

C45H74O18 |

Molecular Weight |

903.1 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C45H74O18/c1-19-7-12-45(56-18-19)20(2)30-26(63-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)57-40-37(55)35(53)38(29(17-48)60-40)61-42-39(34(52)32(50)28(16-47)59-42)62-41-36(54)33(51)31(49)27(15-46)58-41/h19-42,46-55H,5-18H2,1-4H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-,28-,29-,30+,31+,32-,33+,34+,35-,36-,37-,38-,39-,40-,41-,42+,43+,44+,45-/m1/s1 |

InChI Key |

JNTJNUDLVQQYGM-FTILQGHWSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)OC1 |

Origin of Product |

United States |

Preparation Methods

Yuccoside C can be isolated from the methanol extract of Yucca filamentosa root . The extraction process involves the use of methanol as a solvent to obtain the saponins from the plant material. The extract is then subjected to various chromatographic techniques to isolate and purify this compound.

Chemical Reactions Analysis

Yuccoside C, like other steroidal saponins, can undergo several types of chemical reactions:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Yuccoside C has several scientific research applications:

Mechanism of Action

The mechanism of action of Yuccoside C involves its interaction with biological membranes and proteins. As a steroidal saponin, it can form complexes with cholesterol in cell membranes, leading to changes in membrane permeability and fluidity. This interaction can affect various cellular processes and pathways, including signal transduction and ion transport .

Comparison with Similar Compounds

Structural and Functional Analogues

Protoyuccoside C

- Source : Yucca filamentosa .

- Class : Furostane steroid (differs in backbone structure from spirostane).

- Molecular Formula : C₂₇H₄₆O₁₁ (same as this compound).

- Key Differences :

Schidigerasaponin El

- Source : Yucca schidigera .

- Class : Spirostane steroid (structural isomer of this compound).

- Molecular Formula : C₂₇H₄₆O₁₁.

- Key Differences :

Asparagioside D

- Source : Asparagus officinalis .

- Class : Spirostane steroid.

- Molecular Formula : C₂₄H₄₀O₁₀.

- Key Differences :

Comparative Analysis Table

Key Research Findings

- Cold Stress Adaptation : this compound and related saponins (e.g., medicoside G) are downregulated in Camellia species under freezing stress (-4°C), suggesting shared roles in membrane stabilization and osmotic regulation. However, this compound’s spirostane structure may confer greater structural rigidity compared to furostane analogues like Protothis compound .

- Pharmacological Profiles: this compound’s hypnotic effects are unique among its structural analogues, which lack reported central nervous system activity. Schidigerasaponin El, despite structural similarity, is primarily studied for industrial applications (e.g., surfactant properties) .

- Glycosylation Impact: The number and position of glycoside units (e.g., mono- vs. tri-glycosides) influence solubility and bioactivity. This compound’s tri-glycoside structure enhances water solubility compared to Asparagioside D’s di-glycoside form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.